

In-Depth Technical Guide: Boc-D- β -Homophenylalanine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Boc-d-beta-homophenylalanine*

Cat. No.: *B558554*

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CAS Number: 101555-61-7

This technical guide provides a comprehensive overview of Boc-D- β -homophenylalanine, a crucial building block for researchers, scientists, and drug development professionals. We will delve into its chemical properties, synthesis, and applications, with a focus on quantitative data, experimental methodologies, and its role in modulating signaling pathways.

Physicochemical Properties

Boc-D- β -homophenylalanine is a non-proteinogenic amino acid derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino group enhances its utility in peptide synthesis.^[1] Its key physicochemical properties are summarized in the table below.

Property	Value	Reference
CAS Number	101555-61-7	[1][2][3][4]
Molecular Formula	C ₁₅ H ₂₁ NO ₄	[1][2][3]
Molecular Weight	279.33 g/mol	[2][4]
Appearance	White to off-white powder	[1]
Melting Point	100-102 °C	[4]
Boiling Point (Predicted)	444.8 ± 38.0 °C at 760 mmHg	[2][3]
Density (Predicted)	1.139 ± 0.06 g/cm ³	[2][3]
Flash Point (Predicted)	222.8 ± 26.8 °C	[2][3]
Refractive Index (Predicted)	1.524	[2][3]
Solubility	Slightly soluble in DMSO and Methanol	[4]
Storage Temperature	0-8 °C	[1]

Synthesis and Experimental Protocols

The synthesis of Boc-D-β-homophenylalanine is a critical process for its application in research and development. A common method involves a multi-step reaction starting from D-phenylalanine.

Synthesis of Boc-D-β-homophenylalanine from D-Phenylalanine

This protocol outlines a four-step synthesis process.[5]

Step 1: Reduction of D-phenylalanine

- Slowly add D-phenylalanine (5.00g, 30.3mmol) to a suspension of LiAlH₄ (2.30g, 60.5mmol) in THF (100mL).
- Heat the resulting mixture under reflux for 6 hours.

- Cool the mixture to 0°C.
- Quench the excess LiAlH_4 with a 10% NaOH aqueous solution (5mL) and water (5mL) at room temperature.
- Stir the slurry for 30 minutes.

Step 2: Boc Protection

- Add Boc_2O (6.93g, 31.8mmol) in dichloromethane (30mL) to the reaction mixture.
- Stir the reaction mixture overnight.
- Filter the mixture through a short-path silica gel.
- Evaporate the solvent to obtain the Boc-protected intermediate.

Step 3: Mesylation and Cyanation

- Cool a solution of the intermediate from Step 2 (1.0 equivalent) in dichloromethane (2mL per mmol) to 0°C.
- Add triethylamine (1.2 equivalents) and methanesulfonyl chloride (1.1 equivalents).
- Stir the resulting mixture overnight and then wash with 1M KHSO_4 .
- Evaporate the solvent to obtain the pure mesylated product.
- Heat a mixture of the mesylated product (1.0 equivalent), sodium cyanide (2.0 equivalents), and dimethylformamide (1.5mL per mmol) at 60°C for 18 hours.
- Evaporate the solvent and partition the residue between water and dichloromethane.
- Dry the combined organic phase with MgSO_4 and evaporate.
- Purify the resulting nitrile by flash chromatography on silica gel.

Step 4: Hydrolysis and Final Boc Protection

- Heat a solution of the nitrile from Step 3 (1.0 equivalent) with sodium hydroxide (1g per mmol) in water (2mL per mmol) under reflux for 6 hours.
- After cooling to room temperature, neutralize the mixture with concentrated hydrochloric acid.
- Add a solution of NaHCO_3 (2.4 equivalents) and Boc_2O (1.2 equivalents) in 1,4-dioxane (3mL per mmol).
- After stirring for 18 hours, evaporate the dioxane and partition the residue between 1M hydrochloric acid and dichloromethane.
- Dry the combined organic phase with MgSO_4 and evaporate.
- Purify the final product, Boc-D- β -homophenylalanine, by flash chromatography on silica gel.



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Synthesis of Boc-D- β -homophenylalanine.

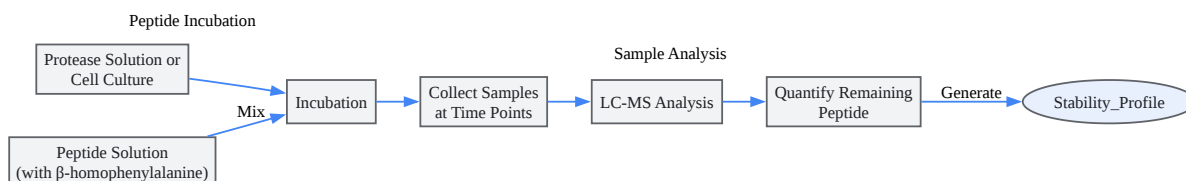
Applications in Drug Discovery and Development

Boc-D- β -homophenylalanine is a valuable building block in the synthesis of peptidomimetics and other bioactive molecules. Its incorporation into peptide sequences can enhance their therapeutic properties.

Enhanced Proteolytic Stability

Peptides composed of β -amino acids, such as β -homophenylalanine, exhibit remarkable stability against degradation by proteases.^{[6][7]} This increased stability is a critical attribute for peptide-based drugs, as it can lead to a longer in vivo half-life and improved bioavailability. Studies have shown that while α -peptides are rapidly degraded by various peptidases, β -peptides remain stable for extended periods.^[6]

The workflow for assessing the proteolytic stability of peptides often involves incubating the peptide with a specific protease or cell culture and analyzing the degradation over time using techniques like LC-MS.



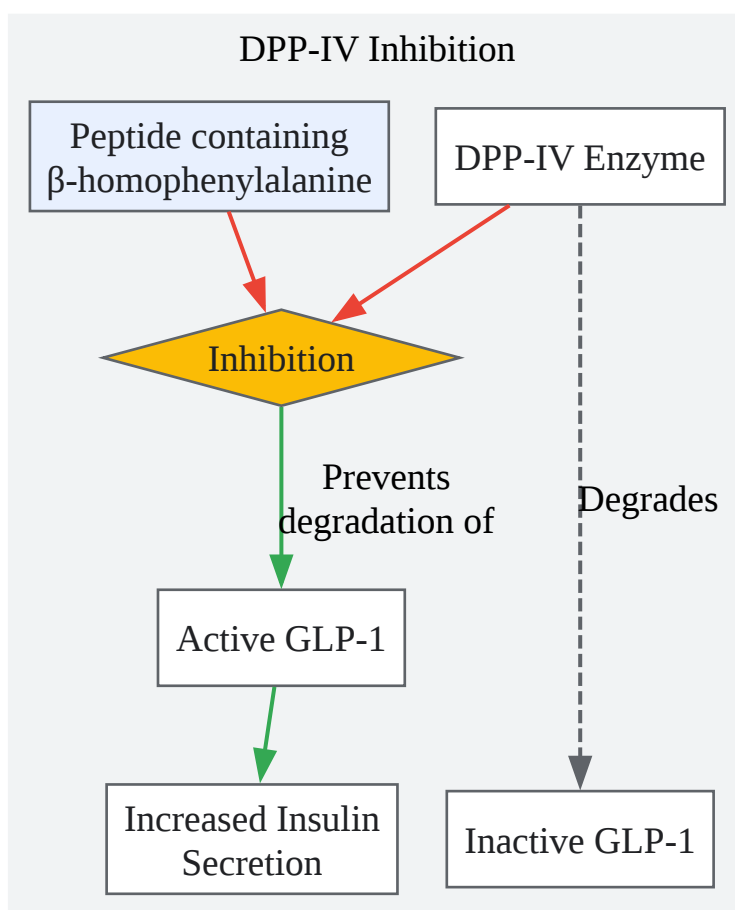
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Workflow for Proteolytic Stability Assay.

Modulation of Biological Activity

The incorporation of β-homophenylalanine can significantly influence the biological activity of peptides by altering their conformation and binding affinity to target receptors. This makes it a valuable tool in the design of novel therapeutics for a range of diseases, including cancer and neurological disorders.[8]

One notable application is in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors.[4] DPP-IV is a therapeutic target for type 2 diabetes. The development of potent and selective inhibitors is a key area of research.



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Mechanism of DPP-IV Inhibition.

While specific quantitative data on the improved efficacy of peptides containing Boc-D- β -homophenylalanine is often proprietary, the general principle is that the conformational constraints imposed by the β -amino acid can lead to a more favorable interaction with the binding pocket of the target protein, resulting in enhanced potency and selectivity.

Conclusion

Boc-D- β -homophenylalanine is a versatile and valuable building block in the field of medicinal chemistry and drug development. Its ability to confer enhanced proteolytic stability and modulate the biological activity of peptides makes it a key component in the design of novel therapeutics. The detailed synthesis protocols and understanding of its applications provide a

solid foundation for researchers and scientists to explore its full potential in developing next-generation drugs.

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- To cite this document: BenchChem. [In-Depth Technical Guide: Boc-D- β -Homophenylalanine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b558554#cas-number-for-boc-d-beta-homophenylalanine]

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